molecular formula C12H10N2O2 B598079 5-nitro-2-(p-tolyl)pyridine CAS No. 131941-26-9

5-nitro-2-(p-tolyl)pyridine

Cat. No.: B598079
CAS No.: 131941-26-9
M. Wt: 214.224
InChI Key: IFJSDWRGLBPNOU-UHFFFAOYSA-N
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Description

5-nitro-2-(p-tolyl)pyridine is an organic compound that belongs to the class of nitropyridines It features a pyridine ring substituted with a nitro group at the 5-position and a p-tolyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-(p-tolyl)pyridine typically involves nitration reactions. One common method is the nitration of 2-p-tolylpyridine using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes, which offer advantages in terms of scalability and safety. These processes often utilize advanced reactors and precise control of reaction parameters to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-nitro-2-(p-tolyl)pyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The methyl group on the p-tolyl ring can be oxidized to a carboxylic acid or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often employed.

Major Products Formed

    Reduction: 5-Amino-2-p-tolylpyridine

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: 5-Nitro-2-(4-carboxyphenyl)pyridine

Scientific Research Applications

5-nitro-2-(p-tolyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-nitro-2-(p-tolyl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitropyridine
  • 4-Nitropyridine
  • 2-p-Tolylpyridine
  • 5-Nitro-2-phenylpyridine

Uniqueness

5-nitro-2-(p-tolyl)pyridine is unique due to the presence of both a nitro group and a p-tolyl group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to other nitropyridines, it offers a unique balance of reactivity and stability, which can be advantageous in synthetic and industrial processes .

Properties

IUPAC Name

2-(4-methylphenyl)-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-9-2-4-10(5-3-9)12-7-6-11(8-13-12)14(15)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJSDWRGLBPNOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chloro-5-nitropyridine (5.0 g, 31.5 mmol) and tetrakis(triphenylphosphine)palladium (0.35 g, 0.3 mmol) were added to 1,2-dimethoxyethan (50 ml), then degassed and purged with nitrogen three times under reduced pressure. Under nitrogen atmosphere the mixture was stirred at room temperature for 20 minutes, 4-methylphenylboronic acid (4.29 g, 31.5 mmol) and 2M aqueous sodium carbonate (31.5 ml) were poured in, and the temperature was raised to 80° C. After the reaction at 80° C. for 3 hours, the mixture was cooled to room temperature and extracted with addition of ethyl acetate and water. The organic layer was dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The products were purified by column chromatography to give the title compound (5.4 g, 80.0% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.29 g
Type
reactant
Reaction Step Two
Quantity
31.5 mL
Type
reactant
Reaction Step Two
Yield
80%

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